

Application Notes and Protocols: Preparation of Anticancer 1,3,5-Triazine Derivatives

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Compound of Interest

Compound Name: 2,4-Dichloro-1,3,5-triazine

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Introduction

1,3,5-triazine derivatives represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The symmetrical 1,3,5-triazine core allows for multi-vector functionalization, enabling the synthesis of diverse chemical libraries and the fine-tuning of pharmacological profiles.[3] Numerous studies have highlighted their efficacy against various cancer cell lines, such as those for colorectal, breast, and lung cancer.[1][4][5] The anticancer mechanism of these derivatives often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the PI3K/mTOR and EGFR pathways.[6][7] This document provides detailed protocols for the synthesis of anticancer 1,3,5-triazine derivatives, methods for evaluating their biological activity, and an overview of the key signaling pathways they modulate.

Data Presentation: Anticancer Activity of 1,3,5-Triazine Derivatives

The following table summarizes the in vitro anticancer activity of selected 1,3,5-triazine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/ Derivative	Cancer Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)	Reference(s))
Imamine- 1,3,5-triazine derivative 4f	MDA-MB-231 (Breast)	6.25	Imatinib	35.50	[4]
Imamine- 1,3,5-triazine derivative 4k	MDA-MB-231 (Breast)	8.18	Imatinib	35.50	[4]
Morpholine- functionalized derivative 11	SW620 (Colorectal)	5.85	5-Fluorouracil	21.74	[1]
Biguanide- derived 1,3,5- triazine 2c	HCT116 (Colorectal)	20-27	Cisplatin	Comparable	[8]
Biguanide- derived 1,3,5- triazine 3c	SW620 (Colorectal)	20-27	Cisplatin	Comparable	[8]
Compound 6b (trisubstituted 1,3,5-triazine)	A549 (Lung)	9.61	-	-	[5]
Compound 6c (trisubstituted 1,3,5-triazine)	MCF-7 (Breast)	12.88	-	-	[5]
Chiral 1,3,5- triazine 13c	MCF-7 (Breast)	8.04	-	-	[9]
Chiral 1,3,5- triazine 13c	A549 (Lung)	12.24	-	-	[9]

Experimental Protocols

Protocol 1: General Synthesis of Trisubstituted 1,3,5-Triazine Derivatives

This protocol describes a general method for the synthesis of trisubstituted 1,3,5-triazines starting from cyanuric chloride, which allows for the sequential introduction of different nucleophiles.

Materials:

- Cyanuric chloride
- Nucleophile 1 (e.g., an amine or alcohol)
- Nucleophile 2 (e.g., a different amine or alcohol)
- Nucleophile 3 (e.g., a third amine or alcohol)
- Diisopropylethylamine (DIPEA) or other suitable base
- Tetrahydrofuran (THF) or other suitable solvent
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- **First Substitution:** Dissolve cyanuric chloride (1 equivalent) in THF at 0°C. Add a solution of Nucleophile 1 (1 equivalent) and DIPEA (1 equivalent) in THF dropwise. Stir the reaction mixture at 0°C for 2-4 hours.

- **Second Substitution:** To the reaction mixture from the previous step, add a solution of Nucleophile 2 (1.1 equivalents) and DIPEA (1.1 equivalents) in THF dropwise at room temperature. Stir for 12-24 hours.
- **Third Substitution:** Add Nucleophile 3 (1.2 equivalents) and DIPEA (1.2 equivalents) to the mixture and heat to reflux for 24-48 hours.
- **Work-up:** After cooling to room temperature, quench the reaction with water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired trisubstituted 1,3,5-triazine derivative.
- **Characterization:** Characterize the final product using techniques such as NMR (^1H , ^{13}C), mass spectrometry, and IR spectroscopy.

Protocol 2: Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives

This protocol details an efficient, microwave-assisted synthesis of morpholine-functionalized 1,3,5-triazine derivatives, which has been shown to produce good yields in shorter reaction times.^[1]

Materials:

- 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (starting material)
- Desired amine (e.g., 2-phenylethylamine)
- Sodium carbonate (Na_2CO_3)
- Tetrabutylammonium bromide (TBAB)
- N,N-Dimethylformamide (DMF)

- Microwave reactor

Procedure:

- In a microwave vial, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 equivalent), the desired amine (1.2 equivalents), sodium carbonate (2 equivalents), and TBAB (0.1 equivalents) in DMF.
- Seal the vial and place it in the microwave reactor.
- Irradiate the mixture at a constant power of 50 W and a temperature of 150°C for 2.5 minutes.^[1]
- After the reaction is complete, cool the vial to room temperature.
- Pour the reaction mixture into ice-water to precipitate the product.
- Collect the solid by filtration, wash with water, and dry under vacuum.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.^[4]

Materials:

- Cancer cell lines (e.g., MDA-MB-231, SW620)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Synthesized 1,3,5-triazine derivatives (dissolved in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

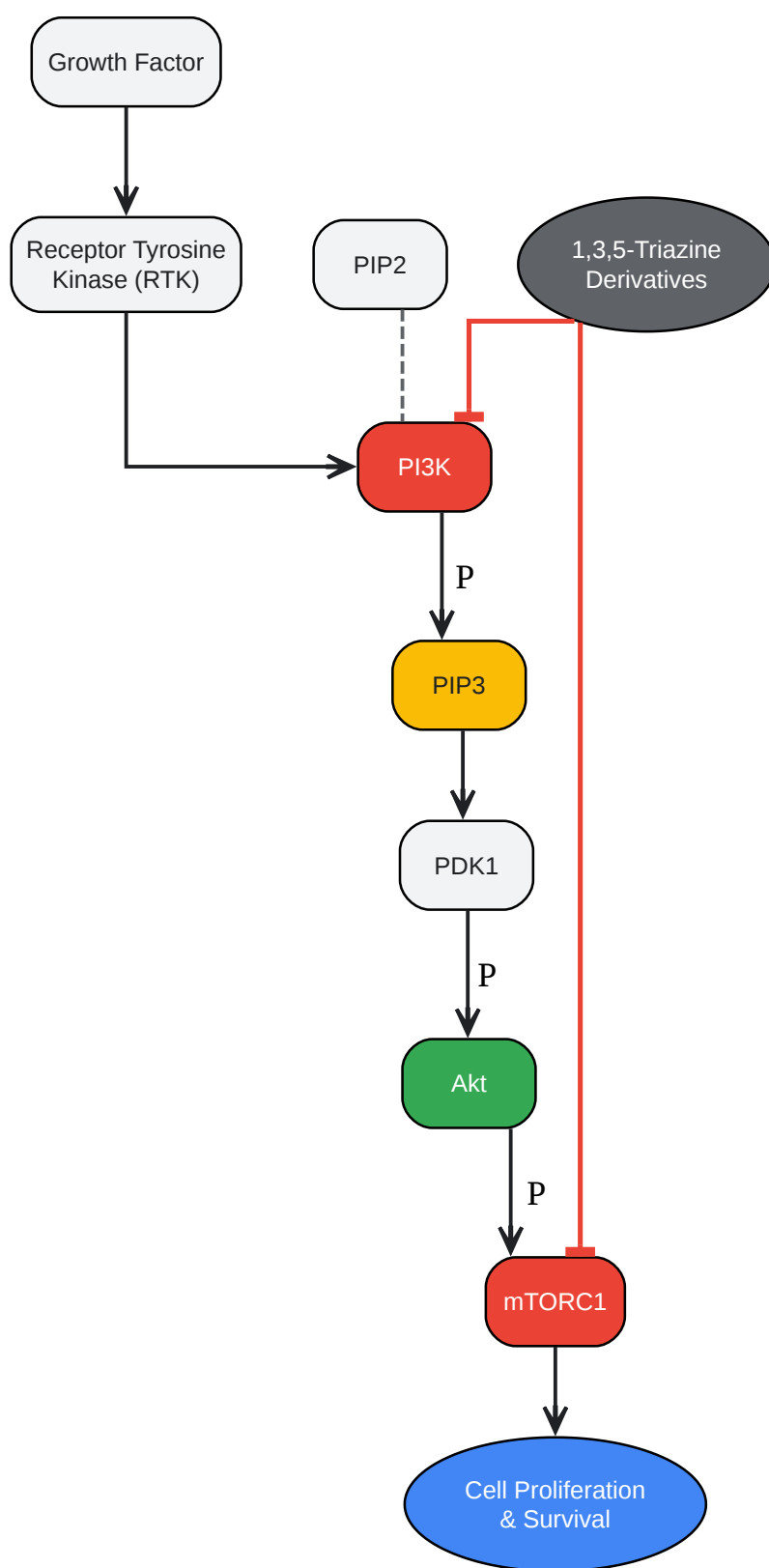
- **Cell Seeding:** Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the synthesized 1,3,5-triazine derivatives in the culture medium. Replace the medium in the wells with 100 μ L of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib, 5-Fluorouracil).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

1,3,5-triazine derivatives exert their anticancer effects by targeting various signaling pathways that are often dysregulated in cancer.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[5][6]

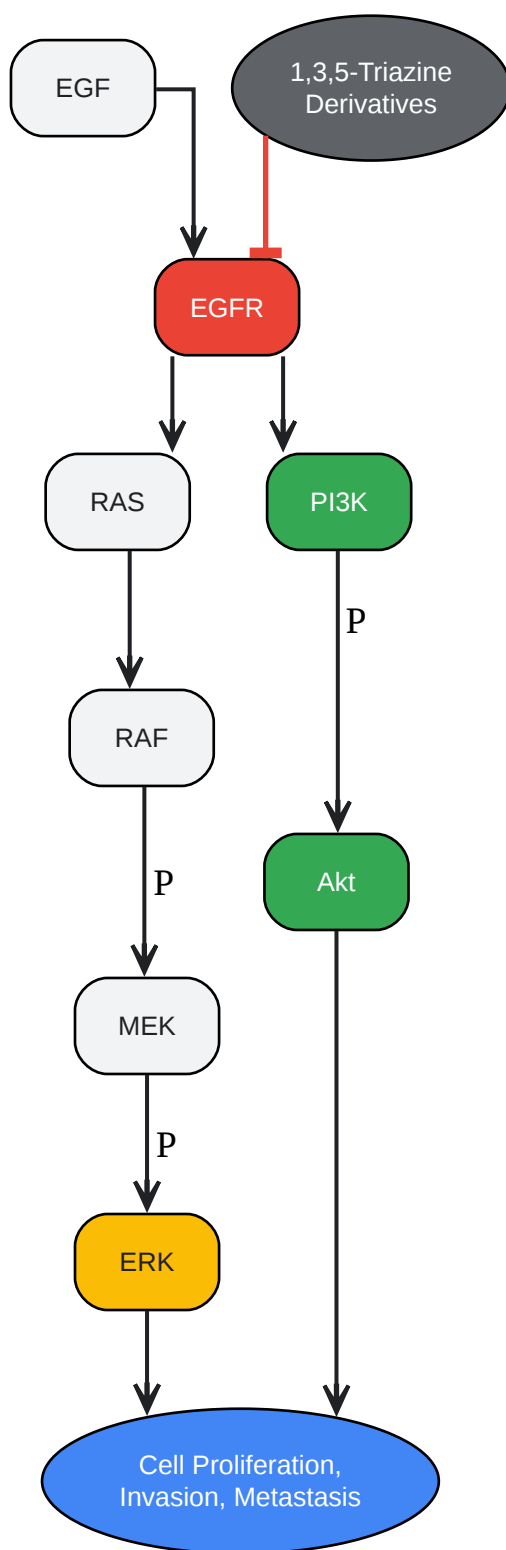


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Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, leading to cell proliferation, invasion, and metastasis. Overexpression or mutation of EGFR is common in several cancers. Certain 1,3,5-triazine derivatives have been shown to be effective EGFR inhibitors.[\[7\]](#)

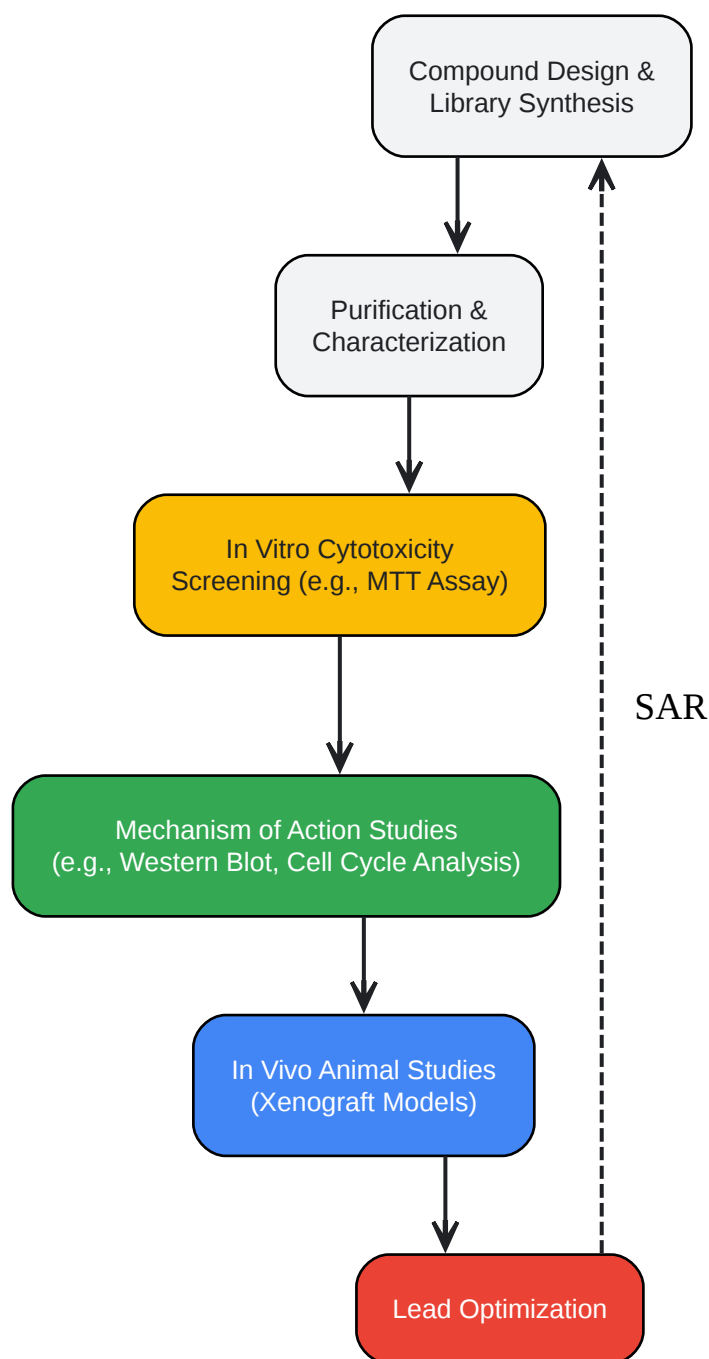


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Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of novel anticancer 1,3,5-triazine derivatives.



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Caption: Experimental workflow for anticancer 1,3,5-triazine drug discovery.

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